![molecular formula C13H16N2O3 B2573112 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione CAS No. 2305457-42-3](/img/structure/B2573112.png)
11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione, also known as PTAD, is a heterocyclic compound that has gained significant attention in the field of organic synthesis due to its unique properties. This compound has a bicyclic structure that contains a nitrogen atom, which makes it an excellent candidate for various chemical reactions.
作用機序
11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione acts as an oxidizing agent by transferring oxygen atoms to the substrate. The mechanism of action involves the formation of a radical cation intermediate, which undergoes a series of electron transfers to form the final product. This mechanism is highly selective and can be used to oxidize a wide range of organic compounds.
Biochemical and Physiological Effects
11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen.
実験室実験の利点と制限
11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods without degradation. It is also highly selective and can be used to oxidize specific functional groups without affecting others. However, 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione has some limitations, including its high cost and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are several future directions for the use of 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione in organic synthesis. One potential application is the use of 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione in the synthesis of chiral compounds. 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione has been shown to have high enantioselectivity, which makes it an excellent candidate for the synthesis of chiral compounds. Another potential application is the use of 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione in the development of new drugs. 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione has been shown to have potential anticancer activity, and further research in this area could lead to the development of new cancer treatments.
Conclusion
In conclusion, 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione is a unique heterocyclic compound that has gained significant attention in the field of organic synthesis. Its ability to act as a powerful oxidizing agent and its high selectivity make it an excellent candidate for various chemical reactions. While there is still much to learn about the biochemical and physiological effects of 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione, its potential applications in the synthesis of chiral compounds and the development of new drugs make it an exciting area of research for the future.
合成法
The synthesis of 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione involves a multi-step process that starts with the reaction of 2,5-dimethylpyrrole with ethyl acrylate. This reaction results in the formation of 7-ethoxycarbonyl-2,5-dimethyl-1H-pyrrole. The next step involves the reaction of this compound with nitrous acid, which leads to the formation of the diazonium salt. The final step involves the reaction of the diazonium salt with maleic anhydride to produce 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione.
科学的研究の応用
11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione has been extensively used in organic synthesis as a powerful oxidizing agent. It is commonly used in the synthesis of various organic compounds, including alcohols, ketones, and aldehydes. 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione has also been used in the synthesis of natural products, such as alkaloids and steroids.
特性
IUPAC Name |
11-prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-9(16)15-7-12-5-3-4-6-13(12,8-15)11(18)14-10(12)17/h2H,1,3-8H2,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMCTPACQRIAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC23CCCCC2(C1)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2573029.png)
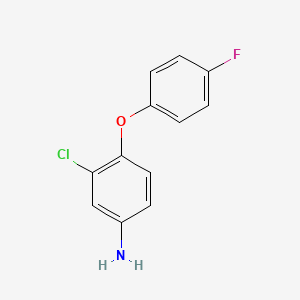
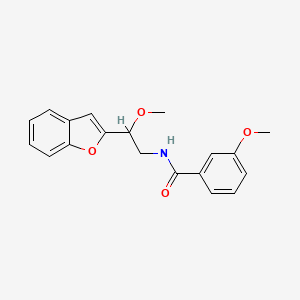
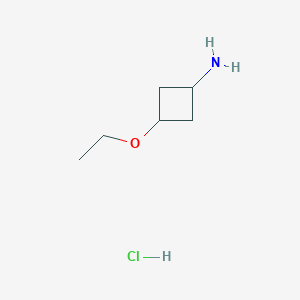
![2-benzamido-N-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2573037.png)
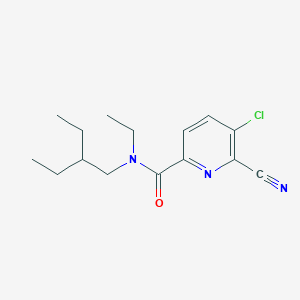
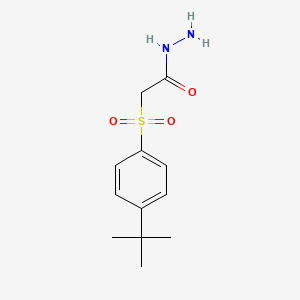
![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2573041.png)
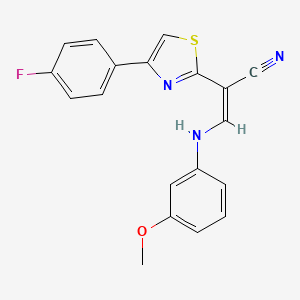
![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2573044.png)
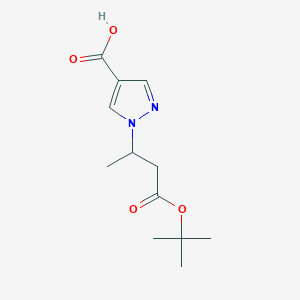
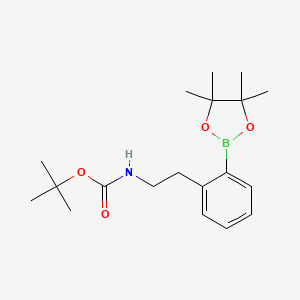
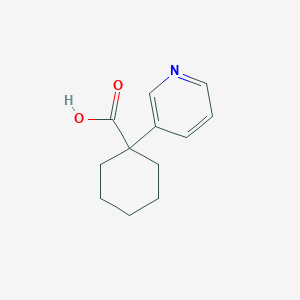
![8-chloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2573052.png)